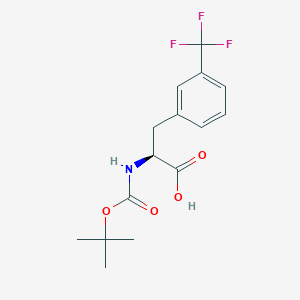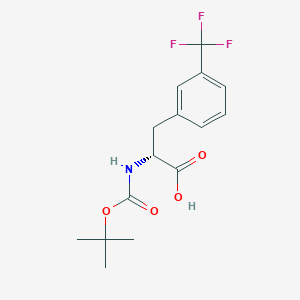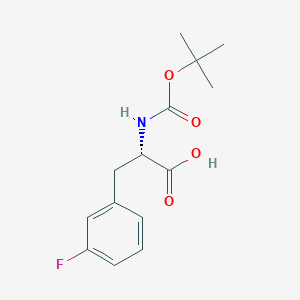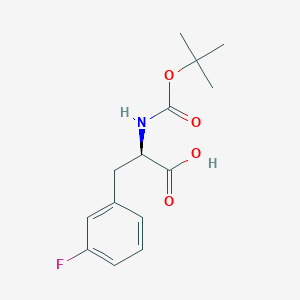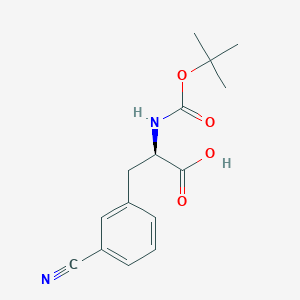
BOC-PHE(2-BR)-OH
Overview
Description
BOC-PHE(2-BR)-OH is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a bromine atom at the ortho position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. The (S)-configuration indicates that the compound is the L-enantiomer, which is the naturally occurring form in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-PHE(2-BR)-OH typically involves the bromination of N-Boc-phenylalanine. The process begins with the protection of the amino group of phenylalanine using a Boc group. This is followed by the selective bromination of the phenyl ring at the ortho position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent like dichloromethane or acetonitrile, and a catalyst such as iron(III) bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: BOC-PHE(2-BR)-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation to form quinones, while reduction reactions can target the bromine atom or the Boc group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products:
- Substituted phenylalanine derivatives.
- Quinones from oxidation.
- Free amine from deprotection.
Scientific Research Applications
BOC-PHE(2-BR)-OH has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a precursor for the synthesis of peptides and proteins with modified side chains.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of BOC-PHE(2-BR)-OH depends on its specific application. In biological systems, it can act as a substrate or inhibitor for enzymes that recognize phenylalanine derivatives. The bromine atom and Boc group can influence the compound’s binding affinity and specificity for molecular targets, such as enzymes or receptors. The pathways involved may include interactions with amino acid transporters, metabolic enzymes, or signaling proteins.
Comparison with Similar Compounds
BOC-PHE(2-BR)-OH can be compared with other phenylalanine derivatives, such as:
(S)-N-Boc-phenylalanine: Lacks the bromine atom, making it less reactive in substitution reactions.
(S)-N-Boc-4-Bromophenylalanine: Has the bromine atom at the para position, which can affect its reactivity and binding properties.
(S)-N-Boc-2-Chlorophenylalanine: Contains a chlorine atom instead of bromine, leading to differences in reactivity and steric effects.
The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSTMCSOXSTGZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370324 | |
| Record name | 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261165-02-0 | |
| Record name | 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


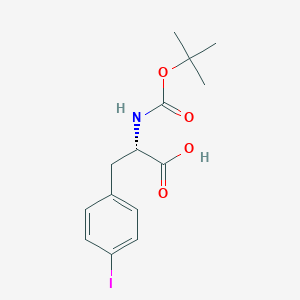
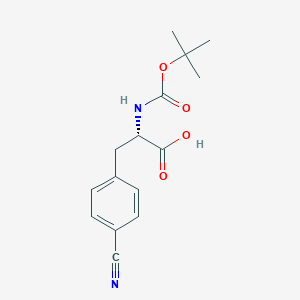
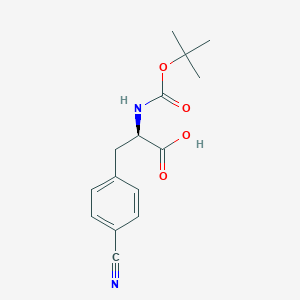
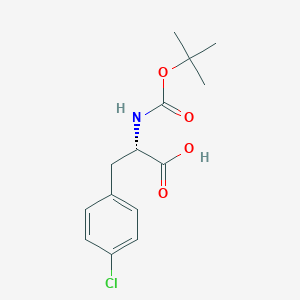
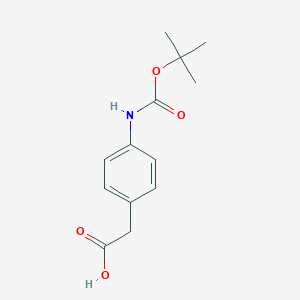
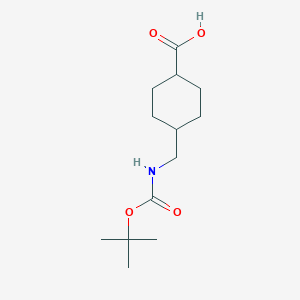
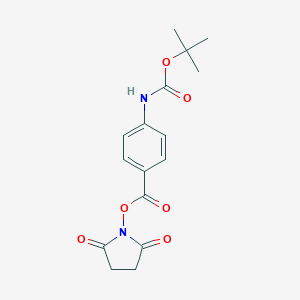
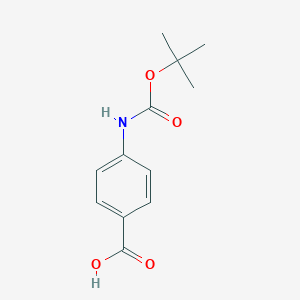
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid](/img/structure/B558680.png)
